molecular formula C19H19ClN2O3S B11337811 ethyl (2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate

ethyl (2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate

Cat. No.: B11337811
M. Wt: 390.9 g/mol
InChI Key: RZURCTMRADPBTP-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE is a complex organic compound that features a benzimidazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzimidazole ring, along with the chlorophenoxy and ethylsulfanyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate alkylating agent.

    Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group can be attached through a thiol-ene reaction, where an ethylthiol is reacted with an alkene derivative of the benzimidazole core.

    Esterification: The final step involves the esterification of the benzimidazole derivative with ethyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, palladium catalyst

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted benzimidazole derivatives

Scientific Research Applications

ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy and ethylsulfanyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE can be compared with other benzimidazole derivatives:

    Benzimidazole: The parent compound, which lacks the chlorophenoxy and ethylsulfanyl groups.

    Mebendazole: A benzimidazole derivative used as an anthelmintic drug.

    Albendazole: Another anthelmintic benzimidazole derivative with a different substitution pattern.

The unique combination of the chlorophenoxy and ethylsulfanyl groups in ETHYL 2-(2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE distinguishes it from these similar compounds, potentially offering different biological activities and applications.

Properties

Molecular Formula

C19H19ClN2O3S

Molecular Weight

390.9 g/mol

IUPAC Name

ethyl 2-[2-[2-(4-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C19H19ClN2O3S/c1-2-24-18(23)13-22-17-6-4-3-5-16(17)21-19(22)26-12-11-25-15-9-7-14(20)8-10-15/h3-10H,2,11-13H2,1H3

InChI Key

RZURCTMRADPBTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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